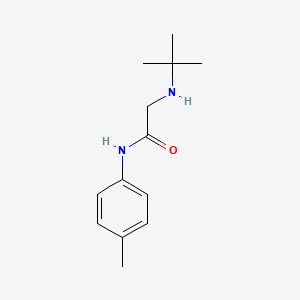

N-p-Tolyl-2-(tert-butylamino)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H20N2O |

|---|---|

Molecular Weight |

220.31 g/mol |

IUPAC Name |

2-(tert-butylamino)-N-(4-methylphenyl)acetamide |

InChI |

InChI=1S/C13H20N2O/c1-10-5-7-11(8-6-10)15-12(16)9-14-13(2,3)4/h5-8,14H,9H2,1-4H3,(H,15,16) |

InChI Key |

BVICRKRWZGMDEC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CNC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for N P Tolyl 2 Tert Butylamino Acetamide and Analogues

Classical Amide Bond Formation Techniques

Traditional methods for forming amide bonds remain a cornerstone of organic synthesis, primarily involving the coupling of a carboxylic acid with an amine. These techniques can be broadly categorized into those that activate the carboxylic acid and those that involve direct acylation of the amine with a reactive acyl derivative.

Carboxylic Acid Activation Approaches

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires the removal of water, often at high temperatures. To circumvent these harsh conditions, a variety of coupling reagents have been developed to activate the carboxylic acid, facilitating amide bond formation under milder conditions.

Commonly used coupling reagents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and reduce racemization. bachem.com More modern and highly efficient reagents include phosphonium (B103445) salts like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and uronium/aminium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). bachem.comwikipedia.org

For the synthesis of N-p-Tolyl-2-(tert-butylamino)acetamide, this would involve the reaction of 2-(tert-butylamino)acetic acid with p-toluidine (B81030) in the presence of a suitable coupling reagent and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) in an aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). researchgate.net The choice of coupling reagent can be critical for achieving high yields and purity, especially with sterically hindered or electronically challenging substrates. bachem.com

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent | Full Name | Type | Common Additives |

| DCC | Dicyclohexylcarbodiimide | Carbodiimide | HOBt, HOSu |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Carbodiimide | HOBt, HOAt |

| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | Phosphonium | - |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium/Aminium | HOBt |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium/Aminium | HOAt |

This table is generated based on information from multiple sources and provides a general overview of common coupling reagents.

Amine Acylation Reactions

An alternative classical approach is the acylation of an amine with a pre-activated carboxylic acid derivative, most commonly an acyl chloride. This method is often efficient and straightforward. For the synthesis of this compound, this would involve the reaction of p-toluidine with 2-(tert-butylamino)acetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

A closely related precursor, 2-chloro-N-p-tolylacetamide, can be synthesized by reacting p-toluidine with chloroacetyl chloride. This intermediate can then undergo nucleophilic substitution with tert-butylamine (B42293) to yield the final product. One study reports the synthesis of 2-chloro-N-p-tolylacetamide by reacting p-aminotoluene with chloroacetyl chloride in benzene (B151609). nih.gov Subsequent reaction with tert-butylamine would provide this compound.

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions, where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, have emerged as powerful tools for generating molecular diversity. nih.gov Isocyanide-based MCRs, in particular, are well-suited for the synthesis of α-amino acid amide derivatives.

Ugi Reaction Frameworks for Acetamide (B32628) Synthesis

The Ugi four-component reaction (U-4CR) is a prominent MCR that involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. nih.gov This reaction is highly convergent and allows for the rapid assembly of complex molecules from simple building blocks.

For the synthesis of this compound, a plausible Ugi reaction would involve p-toluidine as the amine component, formaldehyde (B43269) as the aldehyde, 2-(tert-butylamino)acetic acid as the carboxylic acid, and an appropriate isocyanide. Alternatively, and more directly, the target compound's structural isomers can be readily accessed. For instance, a study on the synthesis of SARS-CoV 3CL protease inhibitors utilized an Ugi reaction to prepare a library of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides. nih.gov A representative procedure involved combining pyridine-3-carboxaldehyde, 4-tert-butylaniline, and furan-2-carboxylic acid in methanol, followed by the addition of tert-butylisocyanide, which yielded the desired product in high yield after stirring at ambient temperature. nih.gov This demonstrates the feasibility of using an aniline (B41778) (like p-toluidine), an aldehyde, a carboxylic acid, and tert-butylisocyanide to generate structurally related amides.

Table 2: Representative Ugi Reaction for an N-Aryl Acetamide Derivative

| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Product | Yield | Reference |

| Pyridine-3-carboxaldehyde | 4-tert-butylaniline | Furan-2-carboxylic acid | tert-butylisocyanide | (R)-N-(4-(tert-butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide | 91% | nih.gov |

This table presents a specific example of an Ugi reaction leading to a compound structurally similar to the target molecule.

Passerini and Other Isocyanide-Based Multicomponent Reactions

The Passerini three-component reaction (P-3CR) is another important isocyanide-based MCR that involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgslideshare.netnih.gov While the direct product of the Passerini reaction is an α-acyloxy amide, modifications and subsequent transformations can lead to α-amino amides. The Passerini reaction is known for its high atom economy and often proceeds under mild conditions. slideshare.net The reaction is believed to proceed through a concerted mechanism in non-polar solvents. wikipedia.orgnih.gov

The application of the Passerini reaction to generate this compound is less direct than the Ugi reaction. However, the principles of multicomponent reactions involving isocyanides are foundational to the synthesis of such complex amides.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds, providing powerful methods for the synthesis of N-aryl amides. The Buchwald-Hartwig amination is a key example of such a transformation. This palladium-catalyzed reaction involves the coupling of an aryl halide or triflate with an amide.

To synthesize this compound using this methodology, one could envision the coupling of p-bromotoluene or p-iodotoluene with 2-(tert-butylamino)acetamide (B2565993) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., Xantphos, t-BuBrettPhos), and a base. Alternatively, the coupling of an aryl halide bearing the acetamide moiety with p-toluidine could be employed. These reactions have been shown to be highly versatile, though they can be sensitive to the choice of catalyst, ligand, and reaction conditions. acs.org Nickel-catalyzed aminocarbonylation of aryl halides with nitroarenes has also been reported as a method for aryl amide synthesis. rsc.org

Palladium-Catalyzed C-N Cross-Coupling Applications

Palladium-catalyzed C-N cross-coupling, widely known as the Buchwald-Hartwig amination, stands as a premier method for forming aryl-nitrogen bonds. nih.govyoutube.com This reaction has become a cornerstone in the synthesis of arylamines and their derivatives, finding broad application in pharmaceutical and materials chemistry. nih.govwiley.com The synthesis of this compound via this method would involve the coupling of an amine, 2-(tert-butylamino)acetamide, with an aryl halide, such as 4-bromotoluene (B49008) or 4-chlorotoluene (B122035). wiley.com

The success of this transformation is highly dependent on the choice of catalyst system, which consists of a palladium precursor and a specialized ligand. wiley.comsyr.edu The general catalytic cycle begins with the formation of an active Pd(0) species, which undergoes oxidative addition into the aryl halide bond. syr.edu Subsequent association with the amide, deprotonation by a base, and reductive elimination releases the desired N-aryl acetamide product and regenerates the Pd(0) catalyst. youtube.comsyr.edu

Key to the widespread adoption of this method has been the development of sophisticated phosphine ligands that enhance catalyst activity and expand the substrate scope. nih.govsyr.edu Ligands like those with bulky, electron-rich biaryl phosphine backbones or ylide-substituted phosphines have enabled the coupling of challenging substrates, including less reactive aryl chlorides, often under mild conditions. wiley.comsyr.edu The reaction tolerates a wide variety of functional groups on both the aryl halide and the amine coupling partner. nih.gov

Table 1: Typical Conditions for Palladium-Catalyzed N-Arylation of Amides

| Component | Examples | Function | Reference |

|---|---|---|---|

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. | wiley.comsyr.edu |

| Ligand | Bulky, electron-rich phosphines (e.g., biaryl phosphines), YPhos ligands. | Stabilizes the palladium center and facilitates key steps of the catalytic cycle. | wiley.comsyr.edu |

| Base | Cs₂CO₃, K₃PO₄, NaOtBu | Deprotonates the amide nucleophile to facilitate its binding to the palladium complex. | syr.edu |

| Solvent | Toluene (B28343), Dioxane, t-BuOH | Provides the medium for the reaction. | syr.edu |

| Aryl Partner | 4-chlorotoluene, 4-bromotoluene | Provides the p-tolyl moiety. Aryl chlorides are often preferred for their lower cost. | wiley.com |

Copper-Mediated Amidation Reactions

As an alternative to palladium, copper-catalyzed amidation reactions offer a cost-effective and experimentally simple method for C-N bond formation. nih.gov The Ullmann condensation, the traditional copper-mediated N-arylation, has been significantly improved by the use of ligands, leading to more general and efficient catalyst systems. Modern protocols often employ a copper(I) salt, such as CuI, in combination with a diamine ligand. nih.gov

These systems have proven effective for the amidation of a range of aryl halides, including iodides, bromides, and in some cases, chlorides. nih.gov A key advantage of copper-mediated methods is their distinct functional group tolerance compared to palladium systems. nih.gov For the synthesis of this compound, this reaction would couple 2-(tert-butylamino)acetamide with a p-tolyl halide in the presence of a copper catalyst, a diamine ligand, and a base like potassium phosphate (B84403) (K₃PO₄). nih.gov

Table 2: Components for Copper-Mediated N-Arylation of Amides

| Component | Examples | Function | Reference |

|---|---|---|---|

| Copper Source | CuI | The active catalyst for the amidation reaction. | nih.gov |

| Ligand | N,N'-dimethylethylenediamine, trans-N,N'-dimethyl-1,2-cyclohexanediamine | Accelerates the reaction and improves efficiency. | nih.gov |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Acts as a proton acceptor. | nih.gov |

| Aryl Partner | Aryl iodide, Aryl bromide | The electrophilic partner in the coupling. | nih.gov |

Other Metal-Catalyzed Methods

While palladium and copper dominate the field of C-N cross-coupling, other transition metals have also been explored for amidation and aminocarbonylation reactions. Molybdenum-based catalysts, such as molybdenum hexacarbonyl (Mo(CO)₆), can mediate the carbamoylation of aryl halides, providing a route to various amides. organic-chemistry.org Nickel catalysts, which were used in early cross-coupling transformations, also remain a viable, though less common, alternative to palladium for certain applications. syr.edu These methods, however, are less frequently reported for the specific synthesis of N-aryl-2-aminoacetamide structures compared to the well-established palladium and copper systems.

Smiles Rearrangement and Related Amide Transformations

The Smiles rearrangement and its variants represent a different strategic approach to forming aryl-amine bonds. The Truce-Smiles rearrangement, for example, is a well-known method for synthesizing arylethylamine motifs through aryl migration. nih.govchemrxiv.org

A more direct and relevant transformation involves the reaction of 2-chloro-N-aryl acetamides. For instance, a one-pot procedure has been developed for the synthesis of N-aryl glycines starting from 2-chloro-N-aryl acetamides. tcsedsystem.edunih.gov This process proceeds through the formation of a 1,4-diarylpiperazine-2,5-dione intermediate, which is then cleaved to yield the product. tcsedsystem.edunih.gov The initial step to form the precursor, 2-chloro-N-p-tolylacetamide, is a straightforward reaction between p-toluidine and chloroacetyl chloride. researchgate.net This precursor is central, as its subsequent reaction with tert-butylamine would directly yield the target compound, this compound, representing a classical nucleophilic substitution pathway that competes with potential rearrangement side reactions.

Derivatization and Scaffold Modification Strategies

The synthetic methodologies described above are highly versatile, allowing for the synthesis of a wide array of analogues through modification of the core structure of this compound.

Modification of the p-Tolyl Moiety

The identity of the aryl group can be readily varied by selecting different starting materials in metal-catalyzed cross-coupling reactions. Both palladium and copper-catalyzed amidation reactions tolerate a broad spectrum of substituents on the aryl halide partner. nih.govnih.gov This allows for the synthesis of analogues with diverse electronic and steric properties on the aromatic ring. For example, by replacing 4-chlorotoluene with other substituted aryl halides, a library of compounds can be generated.

Table 3: Examples of Analogues via Modification of the Aryl Group

| Starting Aryl Halide | Resulting N-Aryl Moiety | Potential Property Change | Reference |

|---|---|---|---|

| 4-fluoro-1-bromobenzene | N-(4-fluorophenyl) | Introduces an electron-withdrawing group. | nih.govnih.gov |

| 4-bromoanisole | N-(4-methoxyphenyl) | Introduces an electron-donating group. | nih.govnih.gov |

| 3-chlorobenzonitrile | N-(3-cyanophenyl) | Introduces a strong electron-withdrawing and polar group. | nih.govnih.gov |

| 1-bromo-3,5-dimethylbenzene | N-(3,5-dimethylphenyl) | Modifies steric and electronic properties. | nih.govnih.gov |

Functionalization at the tert-Butylamino Center

The tert-butylamino portion of the molecule can also be easily modified. This is achieved by substituting the nucleophilic coupling partner in the synthesis. Instead of starting with 2-(tert-butylamino)acetamide, one can use acetamides derived from other primary or secondary amines. Palladium-catalyzed coupling reactions are well-suited for a variety of amine nucleophiles. nih.gov Alternatively, one could begin with a precursor like 2-chloro-N-p-tolylacetamide and react it with different amines to displace the chloride. researchgate.net This strategy allows for systematic exploration of the structure-activity relationship related to the N-alkyl substituent.

Table 4: Examples of Analogues via Functionalization at the Amino Center

| Amine Reagent | Resulting N-Substituent Group | Significance | Reference |

|---|---|---|---|

| 2-(Cyclohexylamino)acetamide | N-Cyclohexyl | Introduces a different bulky, non-polar cycloalkyl group. | nih.gov |

| 2-(Anilino)acetamide | N-Phenyl | Introduces an aryl group, increasing aromatic character. | nih.gov |

| 2-(Methylamino)acetamide | N-Methyl | Reduces steric bulk compared to tert-butyl. | nih.gov |

| Dibutylamine (followed by acylation) | N,N-Dibutyl | Leads to a tertiary amide analogue. A related synthesis is reported for N,N-Dibutyl-2-p-tolyl-acetamide. | mdpi.com |

Structural Diversification via Post-Synthetic Reactions

The core structure of this compound and its analogues offers several reactive sites that can be targeted for post-synthetic modifications. These modifications are crucial for generating chemical diversity, enabling the fine-tuning of the molecule's properties and the exploration of structure-activity relationships. The primary sites for such derivatization include the aromatic p-tolyl ring, the amide functionality, and the secondary tert-butylamino group.

Modification of the Amide Group:

The amide linkage is a key structural feature that can be chemically altered. One notable transformation is the conversion of the amide to a thioamide. This is typically achieved by treating the parent acetamide with a thionating agent. For instance, the reaction of N-p-tolyl-acetamide with phosphorus pentasulfide in a suitable solvent like toluene can yield the corresponding N-(p-Tolyl)thioacetamide. This modification significantly alters the electronic and steric properties of the amide bond, replacing the carbonyl oxygen with a sulfur atom.

Another approach for amide modification involves leveraging a reactive precursor like 2-chloro-N-p-tolylacetamide. While not a direct post-synthetic modification of the final target compound, the synthesis of various heterocyclic systems from this precursor highlights the reactivity of the acetamide backbone. For example, 2-chloro-N-p-tolylacetamide can react with various nucleophiles to construct more complex molecular architectures. Its reaction with thiosemicarbazide (B42300), followed by cyclization reactions, can lead to the formation of diverse heterocyclic derivatives.

Table 1: Thionation of N-p-Tolyl-acetamide

| Starting Material | Reagent | Solvent | Product |

| N-p-tolyl-acetamide | Phosphorus pentasulfide | Toluene | N-(p-Tolyl)thioacetamide |

Derivatization of the Aromatic Ring:

The p-tolyl ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions. The activating nature of the methyl and the acetamido groups directs incoming electrophiles primarily to the ortho positions relative to these groups. Potential electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions, which could introduce a variety of functional groups onto the aromatic core. For example, nitration could be achieved using a mixture of nitric acid and sulfuric acid, leading to the introduction of a nitro group on the benzene ring. Subsequent reduction of the nitro group to an amine would provide a handle for further functionalization, such as diazotization followed by Sandmeyer reactions to introduce a wide range of substituents.

Modification of the Amino Group:

The secondary tert-butylamino group in this compound is another key site for structural diversification. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. This allows for reactions such as N-alkylation, N-acylation, or the formation of Schiff bases through reaction with aldehydes or ketones. Derivatization at this position can significantly impact the molecule's polarity and hydrogen bonding capabilities. For instance, the synthesis of analogues with different N-alkyl or N-aryl substituents in place of the tert-butyl group is a common strategy to explore the impact of steric bulk and electronic effects on the molecule's activity, as seen in studies of related compounds like lidocaine.

Furthermore, the amino group can be targeted for derivatization for analytical purposes, such as improving detection in mass spectrometry. Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to form silyl (B83357) derivatives of the amine, enhancing volatility and improving chromatographic behavior for GC-MS analysis.

Table 2: Potential Post-Synthetic Modifications of this compound Analogues

| Reaction Type | Reagents/Conditions | Potential Product |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted this compound |

| Halogenation | Br₂, FeBr₃ | Bromo-substituted this compound |

| N-Acylation | Acyl chloride, base | N-acyl-N-tert-butyl derivative |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | N-alkylated derivative |

Mechanistic Investigations of Reactions Involving N P Tolyl 2 Tert Butylamino Acetamide Precursors and Derivatives

Elucidation of Reaction Pathways and Transition States

The elucidation of a reaction pathway involves mapping the energetic and structural changes as reactants are converted into products. grnjournal.us A key precursor, 2-chloro-N-p-tolylacetamide, is prepared from the reaction of p-aminotoluene (p-toluidine) with chloroacetyl chloride. researchgate.net The subsequent reaction to form N-p-Tolyl-2-(tert-butylamino)acetamide involves the nucleophilic substitution of the chlorine atom by tert-butylamine (B42293).

The mechanism for this amidation typically proceeds through a nucleophilic acyl substitution pathway. libretexts.org The reaction pathway involves several key stages:

Nucleophilic Attack: The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acid chloride. libretexts.org

Formation of Tetrahedral Intermediate: This attack leads to the formation of a high-energy, unstable tetrahedral intermediate.

Leaving Group Departure: The carbonyl double bond reforms, expelling the chloride ion as a leaving group. libretexts.org

Deprotonation: A base, often another molecule of the amine reactant, removes a proton from the nitrogen atom to yield the final neutral amide product. libretexts.org

A transition state is a specific, high-energy, and short-lived atomic configuration that exists at the peak of the energy barrier between reactants and products. masterorganicchemistry.comvedantu.com It represents the point of maximum energy along the reaction coordinate and cannot be isolated. masterorganicchemistry.com For each elementary step in a reaction mechanism, there is a corresponding transition state. fiveable.mebritannica.com Transition state theory provides a framework for understanding reaction rates by examining the properties of these activated complexes. fiveable.mebritannica.comnumberanalytics.com For the synthesis of this compound, computational models can predict the geometry and energy of the transition states, revealing, for instance, the partial bonds being formed and broken during the nucleophilic attack and leaving group expulsion. masterorganicchemistry.com

Kinetic and Thermodynamic Studies of Amidation Processes

Kinetic and thermodynamic studies are essential for understanding the factors that control the rate and extent of amidation reactions.

Kinetic studies focus on the rate of reaction and how it is influenced by variables such as concentration, temperature, and catalysts. The rate of amidation can be determined by monitoring the concentration of reactants or products over time. acs.org For many amidation reactions, the process is reversible, and the conversion is limited by chemical equilibrium. acs.orgresearchgate.netnih.gov The rate law for the formation of an amide like this compound can be complex, but often follows elementary kinetics. acs.org Key parameters derived from kinetic studies include the rate constant (k) and the activation energy (Ea), which represents the minimum energy required for the reaction to occur. scispace.com Studies have shown that amidation kinetics can be influenced by temperature, with higher temperatures generally leading to faster reaction rates, though they can also promote the formation of byproducts. acs.orgnih.govscispace.com

Table 1: Hypothetical Kinetic Data for Amidation Reaction

| Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) | Conversion (%) |

|---|---|---|---|

| 120 | 0.005 | 65 | 75 |

| 140 | 0.012 | 88 | |

| 160 | 0.025 | 98 |

Catalytic Cycle Analysis in Metal-Mediated Transformations

While direct amidation is common, metal-catalyzed reactions, particularly those using transition metals like palladium, offer powerful alternative routes for forming C-N bonds, especially in the synthesis of complex derivatives. nih.govmdpi.com These reactions proceed via a catalytic cycle, a series of sequential reactions involving the metal catalyst that is regenerated at the end of the process. nih.govnumberanalytics.com

A general palladium-catalyzed cross-coupling cycle for amide formation typically involves three fundamental steps: nih.govresearchgate.netresearchgate.net

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl or vinyl halide (or triflate), inserting itself into the carbon-halogen bond. This oxidizes the palladium from Pd(0) to a Pd(II) species. nih.govnumberanalytics.com

Transmetalation or Amine Coordination/Deprotonation: In reactions like the Buchwald-Hartwig amination, the amine coordinates to the Pd(II) complex. A base then deprotonates the amine, forming a palladium-amido complex.

Reductive Elimination: The final step involves the formation of the C-N bond as the amide product is eliminated from the palladium center. This step reduces the palladium from Pd(II) back to its active Pd(0) state, allowing it to re-enter the catalytic cycle. nih.govnumberanalytics.com

Table 2: Key Steps in a Generic Palladium-Catalyzed Amidation Cycle

| Step | Description | Change in Pd Oxidation State |

|---|---|---|

| Oxidative Addition | Pd(0) catalyst reacts with an electrophile (e.g., Ar-X). | 0 → +2 |

| Amine Coordination & Deprotonation | Amine (R₂NH) coordinates to the Pd(II) complex, followed by deprotonation to form a Pd-amido species. | No change |

| Reductive Elimination | The new C-N bond is formed, releasing the amide product and regenerating the catalyst. | +2 → 0 |

Stereochemical Implications in Asymmetric Syntheses

Stereochemistry is a critical aspect of chemical synthesis, as the three-dimensional arrangement of atoms in a molecule can profoundly affect its properties. numberanalytics.comrijournals.com The parent molecule, this compound, is not chiral. However, derivatives of this compound could contain stereocenters, making stereochemical control a vital consideration in their synthesis. ethz.ch

Asymmetric synthesis refers to methods that selectively produce one stereoisomer of a chiral product. rijournals.comethz.ch This is crucial in fields like pharmaceuticals, where different enantiomers can have vastly different biological activities. Strategies to achieve stereochemical control include: numberanalytics.comfiveable.me

Chiral Catalysts: A small amount of a chiral catalyst, often a transition metal complex with a chiral ligand, can induce high levels of stereoselectivity. numberanalytics.comrijournals.com The catalyst forms a chiral environment around the reactants, favoring one reaction pathway over another.

Chiral Auxiliaries: A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.comethz.ch The auxiliary is removed after the desired stereocenter has been created.

Chiral Reagents: A stoichiometric amount of a chiral reagent is used to introduce stereochemistry. ethz.ch

In the context of this compound derivatives, an asymmetric synthesis might be employed to, for example, introduce a chiral center on the acetamide (B32628) backbone or on a modified p-tolyl group. The success of such a synthesis is often measured by the enantiomeric excess (e.e.), which quantifies the purity of one enantiomer over the other.

Table 3: Hypothetical Enantiomeric Excess in an Asymmetric Synthesis of a Chiral Derivative

| Catalyst System | Chiral Ligand Type | Enantiomeric Excess (e.e.) (%) |

|---|---|---|

| Pd(OAc)₂ / Ligand A | BINAP | 92 |

| Cu(OTf)₂ / Ligand B | Box | 85 |

| Rh(cod)₂BF₄ / Ligand C | Josiphos | 97 |

| Uncatalyzed | None | 0 (Racemic) |

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry has become an indispensable tool for investigating reaction mechanisms, providing insights that are often difficult or impossible to obtain through experiments alone. grnjournal.usnumberanalytics.com By modeling chemical systems on a computer, researchers can explore reaction pathways, characterize unstable intermediates and transition states, and understand the factors that govern reactivity and selectivity. grnjournal.usmdpi.com

Key computational methods used in mechanistic studies include:

Density Functional Theory (DFT): A quantum mechanical method that is widely used to calculate the electronic structure of molecules. mdpi.com It offers a good balance between accuracy and computational cost, making it suitable for studying the mechanisms of complex organic reactions.

Molecular Dynamics (MD) Simulations: These simulations model the movement of atoms and molecules over time, providing insights into the dynamic features of a reaction. rsc.org

Potential Energy Surface (PES) Mapping: This involves calculating the energy of a system as a function of its geometry, allowing for the identification of energy minima (reactants, intermediates, products) and saddle points (transition states). grnjournal.ussmu.edu

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation maps the reaction path that connects a transition state to its corresponding reactants and products, confirming the proposed elementary step. grnjournal.ussmu.edu

For a compound like this compound, computational approaches can be used to model its synthesis, predict the energies of transition states, rationalize kinetic data, and explain the origins of stereoselectivity in the synthesis of its derivatives. mdpi.comrsc.org These theoretical studies complement experimental findings to provide a detailed, molecular-level understanding of the reaction mechanism. mdpi.com

Investigation of Molecular Interactions and Structure Reactivity/property Relationships

Influence of the p-Tolyl Substituent on Electronic and Steric Properties

The p-tolyl substituent, a methyl group at the para position of the N-phenyl ring, significantly modulates the electronic and steric characteristics of the molecule. The methyl group is generally considered an electron-donating group through an inductive effect, which can influence the electron density of the aromatic ring and the adjacent amide nitrogen. wikipedia.orgebi.ac.uk This electron-donating nature can impact the reactivity of the aromatic ring in electrophilic substitution reactions and alter the basicity of the amide nitrogen. libretexts.org

Table 1: Electronic and Steric Properties of the p-Tolyl Group

| Property | Description | Implication for N-p-Tolyl-2-(tert-butylamino)acetamide |

| Electronic Effect | The methyl group is electron-donating by induction. wikipedia.orgebi.ac.uk | Increases electron density on the phenyl ring and potentially the amide nitrogen, influencing reactivity and basicity. libretexts.org |

| Steric Effect | Adds bulk to the N-aryl portion of the molecule. acs.org | Influences molecular packing, intermolecular interactions, and can hinder the approach of reactants. youtube.comrsc.org |

Role of the tert-Butylamino Moiety in Molecular Conformation and Reactivity

The tert-butylamino group, with its bulky tert-butyl substituent attached to the nitrogen atom, plays a crucial role in defining the molecular conformation and reactivity of this compound. The significant steric demand of the tert-butyl group can impose conformational restrictions on the molecule, influencing the rotational freedom around adjacent single bonds. This steric hindrance can favor specific conformations to minimize non-bonded interactions. rsc.orgnih.gov

In terms of reactivity, the nitrogen atom of the tert-butylamino group possesses a lone pair of electrons, rendering it nucleophilic and basic. youtube.com However, the steric bulk of the tert-butyl group can modulate this reactivity by sterically shielding the nitrogen atom, potentially reducing its ability to participate in certain reactions. acs.orgacs.orgwikipedia.org The reaction of tert-butylamine (B42293) with other molecules is a balance between the electronic availability of the lone pair and the steric hindrance presented by the bulky alkyl group. whiterose.ac.uk

Amide Linkage Stability and Rotational Barriers

The amide linkage is a cornerstone of the molecular structure, characterized by its significant stability due to resonance delocalization of the nitrogen lone pair electrons with the carbonyl group. researchgate.net This resonance imparts a partial double bond character to the C-N bond, leading to a planar geometry and a substantial rotational barrier. acs.orgresearchgate.netscilit.com The stability of the amide bond makes it relatively resistant to chemical cleavage, often requiring harsh conditions to break. researchgate.net

Table 2: General Properties of the Amide Linkage

| Property | Description | Significance in this compound |

| Stability | High due to resonance stabilization. researchgate.net | Confers overall chemical robustness to the molecule. |

| Geometry | Generally planar due to partial double bond character of the C-N bond. nih.gov | Influences the three-dimensional shape of the molecule. |

| Rotational Barrier | Significant energy barrier to rotation around the C-N bond. acs.orgresearchgate.netscilit.com | Restricts conformational freedom and can lead to the existence of distinct conformers. |

Intermolecular Interactions and Supramolecular Assembly

The functional groups present in this compound, namely the amide N-H, the carbonyl oxygen, and the amino N-H, are capable of participating in hydrogen bonding. nih.govrsc.orgnih.gov These hydrogen bonds can act as primary drivers for the self-assembly of molecules into well-defined supramolecular structures in the solid state. nih.govpnas.orgmdpi.com The formation of intermolecular N-H···O=C hydrogen bonds is a common motif in the crystal structures of amides, leading to the formation of chains, sheets, or more complex three-dimensional networks. mdpi.comresearchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to correlate the structural features of molecules with their physicochemical properties. acs.orgresearchgate.netsciforum.net For a molecule like this compound, QSPR models could be developed to predict various properties such as solubility, lipophilicity, and receptor binding affinity based on calculated molecular descriptors. mdpi.comnih.govnih.gov

These descriptors can be categorized into several types, including:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Electronic descriptors: Related to the electron distribution in the molecule. researchgate.net

Physicochemical descriptors: Such as logP and molar refractivity.

By establishing a statistically significant relationship between these descriptors and a particular property for a series of related compounds, a QSPR model can be used to predict that property for new or untested molecules, thereby guiding further research and development. mdpi.com

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatography is a fundamental tool for isolating N-p-Tolyl-2-(tert-butylamino)acetamide from complex mixtures. The choice of technique is dictated by the compound's physicochemical properties, including its polarity, volatility, and potential for chirality.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of this compound due to the compound's polarity and non-volatile nature. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.

Detailed research findings indicate that for structurally related aromatic amines and amide compounds, C18 columns are frequently employed. rsc.org The mobile phase typically consists of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. shimadzu.comresearchgate.net The basic nature of the tert-butylamino group means that pH control of the mobile phase is critical to achieve good peak shape and retention. Acidic modifiers like formic acid or trifluoroacetic acid are often added to the mobile phase to protonate the amine, which improves chromatographic behavior on reversed-phase columns. sielc.com Detection is commonly achieved using a UV detector, with the wavelength set to correspond to the absorbance maximum of the p-tolyl aromatic ring. For quantitative analysis, method validation would demonstrate excellent linearity (R² > 0.999) and precision (RSD < 2%), as is standard for robust HPLC methods. rsc.org

Interactive Table 1: Typical HPLC Parameters for this compound Analysis

| Parameter | Value | Source |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase A | 0.1% Formic Acid in Water | sielc.com |

| Mobile Phase B | Acetonitrile | shimadzu.com |

| Gradient | 20% B to 80% B over 15 minutes | N/A |

| Flow Rate | 1.0 mL/min | N/A |

| Column Temperature | 35 °C | researchgate.net |

| Detection | UV at 240 nm | N/A |

| Injection Volume | 10 µL | researchgate.net |

Gas Chromatography (GC) is another powerful separation technique, though its application to this compound requires consideration of the compound's volatility. libretexts.org The presence of the polar amine and amide functional groups necessitates a derivatization step to increase volatility and thermal stability, and to prevent poor peak shape.

A common derivatization strategy involves silylation, where active hydrogens on the amine and potentially the amide are replaced with a nonpolar group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to form more volatile trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. sigmaaldrich.comnih.gov These derivatives are more amenable to GC analysis, allowing for separation on a low-polarity capillary column, such as one coated with a dimethylpolysiloxane stationary phase. nih.gov Detection is typically performed with a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. nih.gov

The structure of this compound possesses a chiral center, meaning it can exist as a pair of enantiomers. Chiral chromatography is essential for separating and quantifying these optical isomers. gcms.cz This is critical as enantiomers can have different biological activities.

Chiral separation is most often achieved using HPLC with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad applicability for a range of chiral compounds. ymc.co.jpchromatographyonline.com The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. chromatographyonline.com Method development often involves screening a variety of chiral columns and mobile phase combinations (normal-phase, reversed-phase, or polar organic modes) to find the optimal conditions for resolution. ymc.co.jpchromatographyonline.com Additives like diethylamine (B46881) (for basic compounds) or trifluoroacetic acid (for acidic compounds) are often used in the mobile phase to improve peak shape and selectivity. ymc.co.jp

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a higher degree of confidence in compound identification and structural elucidation.

LC-MS is the definitive technique for the analysis of this compound, combining the powerful separation of HPLC with the sensitive and selective detection of mass spectrometry. nih.govsigmaaldrich.com Following chromatographic separation as described in section 6.1.1, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is the most suitable ionization technique for this compound, typically operated in positive ion mode to protonate the basic tert-butylamino group, forming the [M+H]⁺ ion. shimadzu.com

Tandem mass spectrometry (LC-MS/MS) provides even greater specificity. nih.gov In this mode, the [M+H]⁺ precursor ion is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions. The fragmentation pattern provides structural information and allows for highly selective quantification using multiple reaction monitoring (MRM). nih.gov For this compound, expected fragmentation would involve cleavage of the amide bond and fragmentation of the tert-butyl group.

Interactive Table 2: Predicted LC-MS/MS Parameters for this compound

| Parameter | Value | Source |

| Ionization Mode | ESI Positive | shimadzu.com |

| Precursor Ion [M+H]⁺ | Calculated m/z | N/A |

| Primary Product Ion 1 | Predicted fragment m/z (e.g., loss of tert-butyl) | libretexts.org |

| Primary Product Ion 2 | Predicted fragment m/z (e.g., p-toluidine (B81030) fragment) | libretexts.org |

| Collision Energy | Variable (optimized) | N/A |

| Scan Type | Multiple Reaction Monitoring (MRM) | nih.gov |

GC-MS combines the high-resolution separation of gas chromatography with the identification power of mass spectrometry. nih.gov As with standard GC, a derivatization step is required to make this compound sufficiently volatile. sigmaaldrich.com The TBDMS derivative is particularly advantageous for GC-MS analysis. nih.gov

In the mass spectrometer, electron ionization (EI) is typically used. nih.gov The high energy of EI (70 eV) causes extensive and reproducible fragmentation of the molecule. The resulting mass spectrum serves as a chemical fingerprint. For the TBDMS derivative of this compound, characteristic fragments would include the molecular ion (M⁺), and prominent ions resulting from the loss of a methyl group (M-15) and a tert-butyl group (M-57), the latter being a hallmark of TBDMS derivatives. sigmaaldrich.comnih.gov Other fragments would correspond to the p-tolyl and acetamide (B32628) portions of the molecule, allowing for unambiguous structure confirmation. researchgate.net

Lack of Available Data on a Specific Chemical Compound

Extensive research has revealed a significant lack of publicly available scientific literature and data concerning the chemical compound This compound . Specifically, searches for advanced analytical methodologies for its detection and quantification, including spectrophotometric and other detection methods, did not yield any relevant research findings.

The investigation into the analytical characteristics of this compound returned information only for structurally analogous but distinct molecules. These included:

N-p-Tolyl-2-p-tolyloxy-acetamide

2-Phenyl-N-p-tolyl-acetamide

2,2-Diphenyl-N-p-tolyl-acetamide

2-Diethylamino-N-p-tolyl-acetamide

Due to the fundamental differences in the chemical structures of these compounds compared to this compound, the analytical data associated with them cannot be reliably applied. The specific arrangement of atoms and functional groups in a molecule dictates its unique physicochemical properties, including how it interacts with electromagnetic radiation (the principle behind spectrophotometry) and other detection techniques.

Consequently, the creation of a detailed and scientifically accurate article section on the spectrophotometric and other detection methods for this compound, as requested, is not possible at this time. The absence of primary research and documented analytical procedures for this specific compound in the public domain prevents a factual and evidence-based discussion.

Future Research Directions and Emerging Areas for N P Tolyl 2 Tert Butylamino Acetamide Derivatives

Development of More Sustainable Synthetic Pathways

The future synthesis of N-p-Tolyl-2-(tert-butylamino)acetamide derivatives is trending towards greener and more efficient methodologies. Current multi-step syntheses of analogous compounds, such as lidocaine, are being re-evaluated to align with the principles of green chemistry. csus.educsus.edu Key areas for development include:

Solvent Replacement: Shifting from hazardous solvents to greener alternatives. Student-driven projects have successfully identified replacements for traditional solvents in the synthesis of related N-aryl acetamides. diva-portal.org

Energy Efficiency: Lowering reaction temperatures and reducing the number of equivalents of starting materials can significantly decrease the environmental impact. diva-portal.org

Catalysis: The use of catalytic amounts of reagents, such as potassium iodide to promote reactions, is a promising strategy. diva-portal.org

One-Pot Procedures: The development of one-pot, two-step sequential reactions, such as the conversion of 2-chloro-N-aryl acetamides to N-aryl glycines, offers an eco-friendly and efficient alternative to traditional methods. nih.gov This approach minimizes waste and simplifies purification.

Multicomponent Reactions (MCRs): Inspired by the Ugi three-component synthesis of lidocaine, MCRs present an opportunity to construct complex molecules like this compound derivatives with excellent atom economy, often at room temperature. bohrium.com

Mechanochemistry: The use of neat grinding techniques to synthesize related active pharmaceutical ingredient (API) ionic liquids eliminates the need for large volumes of solvents and complex purification steps, offering a truly sustainable alternative. researchgate.net

Table 1: Comparison of Synthetic Strategies for N-Aryl-2-aminoacetamide Analogues

Strategy Traditional Approach Sustainable/Green Approach Key Benefits of Green Approach Reaction Type Stepwise N-acylation followed by N-alkylation One-Pot Multicomponent Reaction (MCR) Increased atom economy, reduced steps diva-portal.org Solvents Often uses hazardous or large volumes of solvents Solvent replacement (e.g., greener solvents) or mechanochemistry (solvent-free) Reduced environmental impact, safer handling [4, 5] Energy Use May require heating for extended periods Lower reaction temperatures, room temperature reactions Reduced energy consumption bohrium.com Reagents Stoichiometric amounts of reagents Use of catalytic amounts of promoters (e.g., KI) Less waste, lower cost bohrium.com

Exploration of Novel Reactivity Patterns and Chemical Transformations

The chemical structure of this compound contains several reactive sites that can be exploited for novel transformations. The precursor, 2-chloro-N-p-tolylacetamide, is a versatile starting material. researchgate.net Future research will likely focus on:

Nucleophilic Substitution: The chlorine atom in 2-chloro-N-aryl acetamides is readily replaced by various nucleophiles, including those based on oxygen, nitrogen, and sulfur. researchgate.net This allows for the introduction of a wide array of functional groups.

Intramolecular Cyclization: Following nucleophilic substitution, intramolecular cyclization can lead to the formation of diverse heterocyclic systems such as imidazoles, pyrroles, and thiazolidin-4-ones. researchgate.net

Intermediate-Driven Synthesis: The intermolecular cyclization of 2-chloro-N-aryl acetamides can form a 1,4-diarylpiperazine-2,5-dione intermediate. nih.gov Cleavage of this intermediate provides a pathway to N-aryl glycines and other derivatives, showcasing a powerful synthetic strategy based on controlling reaction intermediates. nih.gov

Formation of Heterocycles: The reaction of 2-chloro-N-p-tolylacetamide with reagents like thiosemicarbazide (B42300) can produce Schiff bases, which can then be converted into β-lactam derivatives. This highlights the potential for creating complex, biologically relevant scaffolds.

Table 2: Reactivity of 2-Chloro-N-Aryl Acetamide (B32628) Precursors

Reactant/Condition Intermediate/Product Type Significance Oxygen, Nitrogen, or Sulfur Nucleophiles Substituted Acetamides Facile introduction of diverse functional groups researchgate.net Nucleophilic substitution followed by heating Imidazole, Pyrrole, Thiazolidine-4-one Formation of various heterocyclic systems via intramolecular cyclization researchgate.net CuCl2·2H2O and KOH 1,4-Diarylpiperazine-2,5-dione Key intermediate for the synthesis of N-aryl glycines rsc.org Thiosemicarbazide, Aromatic Aldehydes, Chloroacetyl Chloride β-Lactam Derivatives Pathway to complex heterocyclic structures

Integration into Advanced Material Science Scaffolds (excluding specific material properties)

Derivatives of this compound, particularly those based on the N-aryl glycine (B1666218) core, are emerging as valuable components in materials science. Their structure allows them to act as initiators in various polymerization reactions. Future work in this area will likely involve:

Photopolymerization Initiators: N-aryl glycines have demonstrated utility as initiators for the free-radical photopolymerization of acrylates and the cationic photopolymerization of epoxides. nih.gov This makes them candidates for applications in stereolithography and the formulation of polymeric dental materials. nih.gov

Versatile Polymerization Systems: N-aryl glycine-based initiators can function either as single-component photoinitiators or as part of multicomponent systems for both free radical and cationic crosslinked photopolymerization under various light sources, such as blue LEDs. researchgate.netrsc.org

Controlled Polymerization: Certain N-aryl glycine derivatives can initiate reversible addition-fragmentation chain transfer (RAFT) polymerization, a method for producing polymers with controlled molecular weights and architectures, under either thermal or light-induced conditions. researchgate.net The integration of these molecules into polymer backbones could lead to the development of novel materials with tailored functionalities. researchgate.net

Refinement of Theoretical Models for Predictive Chemistry

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of new molecules. For this compound derivatives, future research will benefit from:

Structure-Property Predictions: Theoretical calculations can predict stable tautomers and geometric configurations, as has been done for related benzamidine (B55565) structures. researchgate.net This insight helps in understanding the fundamental properties of the molecules.

ADMET Profiling: In silico tools for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are crucial. As demonstrated with flavonoid acetamide derivatives, computational models can forecast bioavailability and potential toxicity, guiding the design of safer and more effective compounds. nih.gov

Machine Learning and AI: The application of large language models (LLMs) and other machine learning techniques is a rapidly emerging area. bohrium.com These models can be fine-tuned to predict chemical properties and reaction outcomes, potentially outperforming conventional methods, especially when experimental data is limited. bohrium.com This approach could be used to screen virtual libraries of this compound derivatives for desired characteristics before their synthesis.

Investigation of Bioisosteric Modifications for Fundamental Chemical Understanding

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate a molecule's properties while retaining its core activity. For this compound, this approach offers a systematic way to probe structure-activity relationships (SAR).

Tert-Butyl Group Modification: The bulky tert-butyl group significantly influences the molecule's steric profile. Research on other scaffolds has shown that replacing a t-butyl group can dramatically alter binding affinity. nih.gov Investigating replacements such as isopropyl, trifluoromethyl (CF3), or even smaller alkyl groups can provide fundamental insights into the steric requirements of its biological targets. nih.govcambridgemedchemconsulting.com

Aryl Ring Substitution: The p-tolyl group can be replaced with other substituted aromatic or heteroaromatic rings (e.g., pyridyl, thiophene) to explore the electronic and steric effects on activity. cambridgemedchemconsulting.com Introducing different substituents on the phenyl ring can fine-tune properties.

Amide Bond Isosteres: The amide bond is a key structural feature. Replacing it with bioisosteres like N-acylhydrazones could lead to novel derivatives with different chemical properties. nih.gov This strategy has been successfully used to design inhibitors for various biological targets. nih.gov

Systematic SAR Studies: A systematic approach, similar to that performed on 2-aryloxy-N-(pyrimidin-5-yl)acetamides, where different regions of the molecule are methodically modified, would be invaluable. nih.gov This allows for the construction of detailed structure-activity relationship models, guiding future design efforts.

Table 3: Potential Bioisosteric Replacements for this compound

Original Group Potential Bioisosteric Replacement Rationale for Replacement tert-Butyl (-C(CH3)3) Isopropyl (-CH(CH3)2), Trifluoromethyl (-CF3), Cyclopropyl To probe steric bulk and electronic effects on activity [6, 8] p-Tolyl (p-CH3-C6H4-) Phenyl, 4-Fluorophenyl, Pyridyl, Thiophene To modify electronic properties, hydrogen bonding capacity, and overall shape researchgate.net Amide (-CO-NH-) N-Acylhydrazone (-CO-NH-N=), Reverse Amide (-NH-CO-) To alter hydrogen bonding patterns and metabolic stability nih.gov Methylene (B1212753) bridge (-NH-CH2-CO-) -NH-CF2-CO- To increase metabolic stability by strengthening adjacent bonds researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.